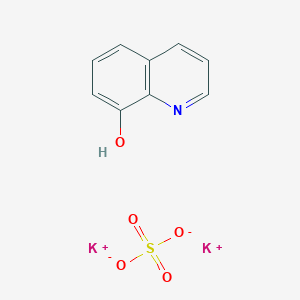
Dipotassium;quinolin-8-ol;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium-8-hydroxyquinoline sulfate is a chemical compound derived from 8-hydroxyquinoline, a heterocyclic organic compound. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium-8-hydroxyquinoline sulfate typically involves the reaction of 8-hydroxyquinoline with potassium sulfate. The process begins with the preparation of 8-hydroxyquinoline, which can be synthesized through the Skraup synthesis, involving the reaction of aniline, glycerol, sulfuric acid, and nitrobenzene. The resulting 8-hydroxyquinoline is then reacted with potassium sulfate in an aqueous solution to form potassium-8-hydroxyquinoline sulfate.
Industrial Production Methods
In industrial settings, the production of potassium-8-hydroxyquinoline sulfate is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process involves the dissolution of 8-hydroxyquinoline in a suitable solvent, followed by the addition of potassium sulfate. The mixture is then heated and stirred until the reaction is complete. The product is isolated by filtration, washed, and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium-8-hydroxyquinoline sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydroquinoline derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium-8-hydroxyquinoline sulfate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for the quantitative determination of metal ions.
Biology: Employed in the study of metal ion interactions in biological systems.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and as a stabilizer for hydrogen peroxide in cosmetic products .
Wirkmechanismus
The mechanism of action of potassium-8-hydroxyquinoline sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions by coordinating through its hydroxyl and nitrogen groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
Potassium-8-hydroxyquinoline sulfate is unique due to its enhanced solubility in water compared to its parent compound, 8-hydroxyquinoline. This increased solubility makes it more suitable for applications in aqueous environments, such as biological and medical research .
Eigenschaften
Molekularformel |
C9H7K2NO5S |
|---|---|
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
dipotassium;quinolin-8-ol;sulfate |
InChI |
InChI=1S/C9H7NO.2K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;1-5(2,3)4/h1-6,11H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI-Schlüssel |
YNCMTKURLYZSQT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-butylphenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120196.png)

![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14120216.png)
![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)

![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)


